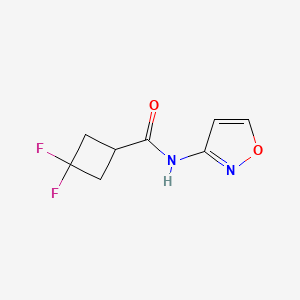

3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide

Description

Properties

IUPAC Name |

3,3-difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O2/c9-8(10)3-5(4-8)7(13)11-6-1-2-14-12-6/h1-2,5H,3-4H2,(H,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMOKDLLTJOGCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C(=O)NC2=NOC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-difluorocyclobutanone with 3-amino-1,2-oxazole in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, often using solvents such as dichloromethane or tetrahydrofuran, at temperatures ranging from 0°C to room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the oxazole moiety, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base such as sodium hydride in aprotic solvents like dimethylformamide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The difluoro groups and oxazole moiety play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .

Comparison with Similar Compounds

Cytotoxic Oxazole Derivatives ()

Compounds such as 4-((2-hydroxybenzylidene)-amino-N-(5-methyl-1,2-oxazol-3-yl) benzene sulphonamide (L1) and 4-((2-hydroxybenzylidene)-amino-N-(1,3-thiazol-2-yl) benzene sulphonamide (L3) exhibit notable cytotoxicity against MDA-MB-231 breast cancer cells. Key comparisons:

- Core Differences : The target compound features a cyclobutane carboxamide, whereas L1/L3 are sulfonamide derivatives with aromatic benzene rings. Sulfonamides generally exhibit stronger hydrogen-bonding capacity, which may enhance target affinity .

- Oxazole Substituents : L1’s 5-methyl-oxazole group correlates with higher cytotoxicity (L1 > L3 > L2), suggesting that electron-donating substituents on oxazole improve activity. The target compound’s unsubstituted oxazole may reduce potency unless compensated by its fluorinated cyclobutane .

- Fluorine Effects: The 3,3-difluoro motif in the target compound could enhance metabolic stability and membrane permeability compared to non-fluorinated analogs, a common strategy in drug design.

Pesticide Carboxamides ()

Pesticides like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) highlight the role of carboxamides in agrochemistry. Comparisons include:

- Aromatic vs.

- Fluorination Patterns : Flutolanil’s trifluoromethyl group is strongly electron-withdrawing, whereas the target’s 3,3-difluoro cyclobutane may impose steric constraints while moderating electronic effects.

Data Table: Structural and Functional Comparison

Biological Activity

Overview

3,3-Difluoro-N-(1,2-oxazol-3-yl)cyclobutane-1-carboxamide is a synthetic organic compound characterized by its unique structural features, including a cyclobutane ring, difluoro substitutions, and an oxazole moiety. These attributes contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research. This article provides a detailed examination of the compound’s biological activity, including its mechanisms of action, synthesis methods, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C7H7F2N3O |

| Molecular Weight | 189.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2320225-43-0 |

Synthesis Methods

The synthesis of this compound typically involves:

- Cyclization Reaction : The reaction of 3,3-difluorocyclobutanone with 3-amino-1,2-oxazole under controlled conditions.

- Solvents and Catalysts : Common solvents include dichloromethane or tetrahydrofuran; reactions are performed at temperatures ranging from 0°C to room temperature.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The difluoro groups and oxazole moiety enhance its binding affinity to enzymes or receptors involved in various biochemical pathways. Potential mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in cellular processes.

- Signal Transduction Interference : It can interfere with signaling pathways that are crucial for cell proliferation and survival.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

The compound's mechanism involves the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells .

Other Biological Activities

In addition to its anticancer properties, preliminary studies suggest that the compound may possess:

- Anti-inflammatory Effects : Potential modulation of inflammatory pathways.

- Antioxidant Activity : Some derivatives have shown moderate antioxidant properties in preliminary tests .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:

- Synthesis and Evaluation : A study synthesized various oxazole derivatives and assessed their cytotoxicity against cancer cell lines. Compounds similar to the target compound showed promising results with IC50 values indicating significant growth inhibition .

- Molecular Docking Studies : Computational studies have indicated favorable interactions between the compound and target proteins involved in cancer progression. These findings support the potential for developing this compound as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.